molecular formula C13H17Cl3OSi B14265946 Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane CAS No. 138454-54-3

Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane

Cat. No.: B14265946
CAS No.: 138454-54-3
M. Wt: 323.7 g/mol
InChI Key: VTIMMHOMVNEHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane is a complex organosilicon compound characterized by its unique structure, which includes a trichlorosilane group attached to an ethyl chain with an undec-10-ene-6,8-diyn-1-yl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane typically involves the reaction of trichlorosilane with an appropriate alkyne or alkene precursor. One common method is the hydrosilylation reaction, where trichlorosilane reacts with an alkyne or alkene in the presence of a catalyst, such as platinum or rhodium complexes, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the trichlorosilane group to silane or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane has several scientific research applications:

    Materials Science: It is used in the synthesis of advanced materials, such as silicon-based polymers and nanocomposites.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.

    Nanotechnology: It is employed in the fabrication of nanostructures and as a precursor for silicon-based nanomaterials.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.

Mechanism of Action

The mechanism of action of Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane involves its ability to form stable bonds with various substrates through its reactive trichlorosilane group. This reactivity allows it to participate in a wide range of chemical transformations, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane: A simpler compound with similar reactivity but lacking the complex ethyl chain.

    Trimethylsilyl Compounds: These compounds have similar silicon-based reactivity but differ in their substituents.

    Organosilicon Ethers: Compounds with similar ether linkages but different silicon-containing groups.

Uniqueness

Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane is unique due to its combination of a trichlorosilane group with a long-chain alkyne and alkene moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

138454-54-3

Molecular Formula

C13H17Cl3OSi

Molecular Weight

323.7 g/mol

IUPAC Name

trichloro(2-undec-10-en-6,8-diynoxyethyl)silane

InChI

InChI=1S/C13H17Cl3OSi/c1-2-3-4-5-6-7-8-9-10-11-17-12-13-18(14,15)16/h2H,1,7-13H2

InChI Key

VTIMMHOMVNEHPB-UHFFFAOYSA-N

Canonical SMILES

C=CC#CC#CCCCCCOCC[Si](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.